1-(2,4-Difluorophenyl)-2-(piperazin-1-yl)ethan-1-one
CAS No.: 1072876-84-6
Cat. No.: VC3057377
Molecular Formula: C12H14F2N2O
Molecular Weight: 240.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1072876-84-6 |
|---|---|
| Molecular Formula | C12H14F2N2O |
| Molecular Weight | 240.25 g/mol |
| IUPAC Name | 1-(2,4-difluorophenyl)-2-piperazin-1-ylethanone |
| Standard InChI | InChI=1S/C12H14F2N2O/c13-9-1-2-10(11(14)7-9)12(17)8-16-5-3-15-4-6-16/h1-2,7,15H,3-6,8H2 |
| Standard InChI Key | FDMVIOYRDQIFOZ-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)CC(=O)C2=C(C=C(C=C2)F)F |
| Canonical SMILES | C1CN(CCN1)CC(=O)C2=C(C=C(C=C2)F)F |
Introduction
Chemical Properties and Structure
Basic Identification
1-(2,4-Difluorophenyl)-2-(piperazin-1-yl)ethan-1-one is a well-defined chemical entity with specific identification parameters. These parameters are essential for proper cataloging, reference, and utilization in research settings.
Table 1: Identification Parameters of 1-(2,4-Difluorophenyl)-2-(piperazin-1-yl)ethan-1-one
| Parameter | Value |
|---|---|
| CAS Number | 1072876-84-6 |
| IUPAC Name | 1-(2,4-difluorophenyl)-2-piperazin-1-ylethanone |
| Molecular Formula | C₁₂H₁₄F₂N₂O |
| Molecular Weight | 240.25 g/mol |
This compound features a piperazine heterocycle (a six-membered ring containing two nitrogen atoms at positions 1 and 4), connected to an ethanone group, which is further bonded to a 2,4-difluorophenyl moiety.
Structural Representation
The molecular structure of 1-(2,4-Difluorophenyl)-2-(piperazin-1-yl)ethan-1-one can be represented using various notations that enable precise identification in chemical databases and literature.
Table 2: Structural Notations for 1-(2,4-Difluorophenyl)-2-(piperazin-1-yl)ethan-1-one
| Notation Type | Value |
|---|---|
| Standard InChI | InChI=1S/C12H14F2N2O/c13-9-1-2-10(11(14)7-9)12(17)8-16-5-3-15-4-6-16/h1-2,7,15H,3-6,8H2 |
| Standard InChIKey | FDMVIOYRDQIFOZ-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)CC(=O)C2=C(C=C(C=C2)F)F |
| Canonical SMILES | C1CN(CCN1)CC(=O)C2=C(C=C(C=C2)F)F |
These notations provide unique identifiers that facilitate accurate database searching and structural comparison with related compounds.
Synthesis and Preparation
General Synthetic Approach
The synthesis of 1-(2,4-Difluorophenyl)-2-(piperazin-1-yl)ethan-1-one typically involves the reaction of 2,4-difluorobenzoyl chloride with piperazine in the presence of a suitable base. This synthetic route represents a common method for creating the key structural elements of this compound.
Table 3: Key Reagents for Standard Synthesis
| Component | Role in Synthesis |
|---|---|
| 2,4-Difluorobenzoyl chloride | Electrophilic partner providing the difluorophenyl-ethanone portion |
| Piperazine | Nucleophilic partner providing the piperazine portion |
| Triethylamine or DIPEA | Base to neutralize generated HCl and facilitate the reaction |
| Dichloromethane (DCM) | Common solvent for this type of reaction |
Detailed Synthetic Procedure
The synthesis typically proceeds according to the following steps:
-
Dissolution of 2,4-difluorobenzoyl chloride in dichloromethane at controlled temperature (usually 0-5°C)
-
Addition of a solution containing piperazine and a tertiary amine base (such as triethylamine or N,N-diisopropylethylamine)
-
Gradual warming to room temperature with continued stirring for several hours to ensure complete reaction
-
Purification through techniques such as flash chromatography to isolate the desired product
This synthetic approach is analogous to methods used for preparing related compounds with piperazine moieties and substituted phenyl groups, which are common in pharmaceutical research contexts.
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